2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
CAS No.: 1142201-91-9
Cat. No.: VC2398189
Molecular Formula: C15H12ClFO4
Molecular Weight: 310.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142201-91-9 |
|---|---|
| Molecular Formula | C15H12ClFO4 |
| Molecular Weight | 310.7 g/mol |
| IUPAC Name | 2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C15H12ClFO4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(17)7-12(9)16/h2-7H,8H2,1H3,(H,18,19) |
| Standard InChI Key | DHOWMOKYOOAHQM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O |
Introduction
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound belonging to the benzoic acid family. It is characterized by a chloro and fluoro substituent on the benzyl group, an ether linkage, and a methoxy group on the benzoic acid moiety. The compound is identified by its CAS number 1142201-91-9 and has a molecular formula of C₁₅H₁₂ClFO₄, with a molecular weight of approximately 310.70 g/mol .
Synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
The synthesis of this compound typically involves the etherification of 2-chloro-4-fluorobenzyl alcohol with 3-methoxybenzoic acid. This reaction is facilitated by a suitable base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Synthesis Steps:
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Starting Materials: 2-chloro-4-fluorobenzyl alcohol and 3-methoxybenzoic acid.
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Etherification: Reaction in DMF with potassium carbonate and tetrabutylammonium bromide.
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Purification: Recrystallization or column chromatography.
Common Reagents and Conditions:
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Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide under basic conditions.
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Oxidation: Potassium permanganate or chromium trioxide.
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Reduction: Lithium aluminum hydride or sodium borohydride.
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Esterification: Sulfuric acid or dicyclohexylcarbodiimide (DCC).
Biological Activity and Applications
This compound is investigated for its potential biological activities, particularly in medicinal chemistry. It is studied for its anti-inflammatory and analgesic properties, which are often linked to the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Applications:
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Medicinal Chemistry: Potential pharmacophore in drug development.
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Materials Science: Synthesis of advanced materials like polymers and coatings.
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Biological Studies: Probe in biochemical assays for enzyme interactions and receptor binding.
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Industrial Applications: Specialty chemicals and intermediates production.
Synthesis Conditions
| Condition | Description |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | Elevated |
Potential Applications
| Application | Description |
|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic properties |
| Materials Science | Synthesis of polymers and coatings |
| Biological Studies | Probe for enzyme interactions |
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